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Compound of Interest

Compound Name: Maraviroc-d6

Cat. No.: B10775544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and a

detailed purification protocol for Maraviroc-d6. The synthesis is based on established

principles of Maraviroc chemistry, leveraging a commercially available deuterated intermediate.

This document is intended to serve as a valuable resource for researchers and scientists

involved in the development of isotopically labeled compounds for use in areas such as

pharmacokinetic studies and as internal standards in analytical assays.

Introduction
Maraviroc is an entry inhibitor class of antiretroviral medication used in the treatment of HIV

infection. It functions by blocking the C-C chemokine receptor type 5 (CCR5) on the surface of

human cells, which prevents the virus from entering and infecting the cells. Maraviroc-d6 is the

deuterium-labeled analogue of Maraviroc, where six hydrogen atoms on the isopropyl group

have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard

for mass spectrometry-based quantification of Maraviroc in biological samples, offering

improved accuracy and precision in clinical and research settings.

This guide outlines a practical approach to the synthesis of Maraviroc-d6 via reductive

amination, followed by a robust purification strategy using preparative high-performance liquid

chromatography (HPLC).
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Physicochemical Properties of Maraviroc-d6
A summary of the key physicochemical properties of Maraviroc-d6 is presented in Table 1.

Property Value

IUPAC Name

4,4-difluoro-N-((S)-3-((1R,3R,5S)-3-(3-methyl-5-

(propan-2-yl-1,1,1,3,3,3-d6)-4H-1,2,4-triazol-4-

yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-

phenylpropyl)cyclohexane-1-carboxamide

Molecular Formula C₂₉H₃₅D₆F₂N₅O

Molecular Weight 519.70 g/mol

CAS Number 1033699-22-7

Appearance White to off-white solid

Solubility Soluble in methanol and dimethyl sulfoxide

Synthesis of Maraviroc-d6
The synthesis of Maraviroc-d6 can be efficiently achieved through a convergent synthesis

strategy, culminating in a reductive amination reaction. This approach leverages the

commercial availability of the key deuterated intermediate, simplifying the overall process.

Synthetic Pathway
The proposed synthetic pathway for Maraviroc-d6 is a reductive amination between two key

intermediates:

Intermediate 1 (Deuterated): 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-

azabicyclo[3.2.1]octane

Intermediate 2 (Non-deuterated): 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-

carboxamide

The overall reaction scheme is depicted below.
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Key Intermediates

Reductive Amination

Final Product

Intermediate 1 (Deuterated)
3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)

-3-exo-8-azabicyclo[3.2.1]octane

Sodium Triacetoxyborohydride
(NaBH(OAc)₃)

Maraviroc-d6

Reductive Amination

Intermediate 2
4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)

cyclohexane-1-carboxamide Reductive Amination

Dichloromethane (DCM)

Click to download full resolution via product page

Synthesis of Maraviroc-d6 via Reductive Amination.

Experimental Protocol: Synthesis of Maraviroc-d6
This protocol is adapted from established procedures for the synthesis of non-deuterated

Maraviroc.[1][2]

Materials:

3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-azabicyclo[3.2.1]octane

(Intermediate 1)

4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (Intermediate 2)[3][4]

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas

Procedure:

To a stirred solution of 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-

carboxamide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or

nitrogen), add 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-

azabicyclo[3.2.1]octane (1.1 eq).

Stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the

reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude

Maraviroc-d6.

Purification of Maraviroc-d6
The crude product is purified by preparative high-performance liquid chromatography (HPLC)

to obtain high-purity Maraviroc-d6.
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Purification Workflow
The purification process involves dissolution of the crude product, preparative HPLC, fraction

collection, and solvent removal.

Crude Maraviroc-d6

Dissolve in Mobile Phase
(e.g., Acetonitrile/Water)

Preparative HPLC

Fraction Collection
(Based on UV detection at 210 nm)

Solvent Evaporation
(Rotary Evaporation)

High-Purity Maraviroc-d6

Click to download full resolution via product page

Workflow for the Purification of Maraviroc-d6.

Experimental Protocol: Preparative HPLC Purification
This protocol is adapted from analytical HPLC methods developed for Maraviroc.[5][6]

Instrumentation and Conditions:
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HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven,

and fraction collector.

Column: Reverse-phase C18 column (e.g., XBridge C18, 250 mm x 19 mm, 5 µm particle

size).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient: A suitable gradient to ensure separation of the product from impurities (e.g., 30-

70% B over 30 minutes).

Flow Rate: 15-20 mL/min.

Column Temperature: 35 °C.

Detection: UV at 210 nm.

Injection Volume: Dependent on the concentration of the crude product solution and the

column capacity.

Procedure:

Dissolve the crude Maraviroc-d6 in a minimal amount of the initial mobile phase

composition.

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Equilibrate the preparative HPLC column with the initial mobile phase conditions.

Inject the prepared sample onto the column.

Run the gradient method and collect fractions corresponding to the main product peak, as

identified by UV detection.

Combine the fractions containing the pure product.
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Remove the solvent from the collected fractions under reduced pressure using a rotary

evaporator to yield the purified Maraviroc-d6.

Characterize the final product by LC-MS and ¹H-NMR to confirm its identity, purity, and

isotopic enrichment.

Quantitative Data
The following table summarizes expected and reported data for the synthesis of Maraviroc.

Note that the yield and purity are based on analogous non-deuterated syntheses and may vary

for the deuterated compound.

Parameter Value/Range Reference

Yield (non-deuterated)
75-88% (for the reductive

amination step)
[1][2]

Purity (Post-HPLC) >98%
Based on typical HPLC

purification

Isotopic Enrichment
>98% (for the deuterated

intermediate)

Based on commercial supplier

specifications

¹H-NMR

Consistent with the structure of

Maraviroc, with the absence of

signals for the isopropyl

methine and methyl protons.

Expected based on structure

Mass Spectrum (ESI+) m/z = 520.4 [M+H]⁺
Expected based on molecular

formula

Conclusion
This technical guide provides a detailed and practical framework for the synthesis and

purification of Maraviroc-d6. By utilizing a commercially available deuterated intermediate and

a well-established reductive amination strategy, followed by a robust preparative HPLC

purification, high-purity Maraviroc-d6 can be obtained. The protocols and data presented

herein are intended to support researchers and drug development professionals in the
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production of this valuable isotopically labeled compound for use in a variety of scientific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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